![molecular formula C12H19F2NO3 B13020375 tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13020375.png)
tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with the molecular formula C12H19F2NO3. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate with fluorinating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its spirocyclic structure is of interest for the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,2-difluoro-6-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness: tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of two fluorine atoms in its structure. This fluorination enhances its chemical stability and alters its reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19F2NO3 |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-11(7-15)4-5-17-8-12(11,13)14/h4-8H2,1-3H3 |
InChI Key |
APFKUEWLSWQZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13020305.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)
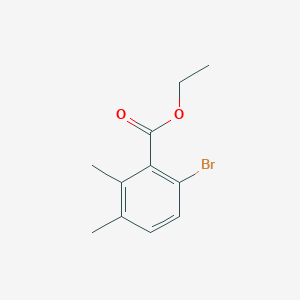
![2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
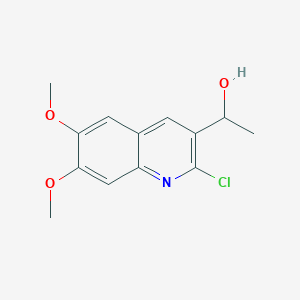
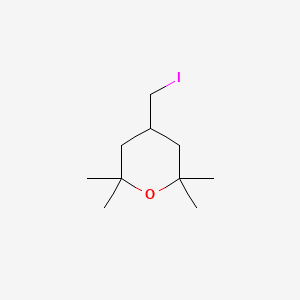
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)
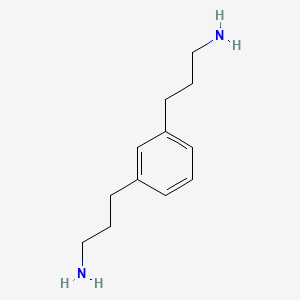
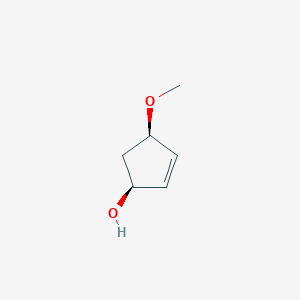
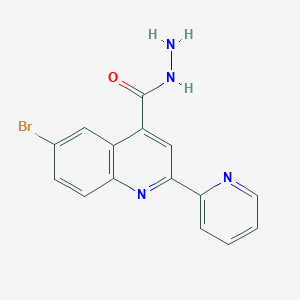
![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)
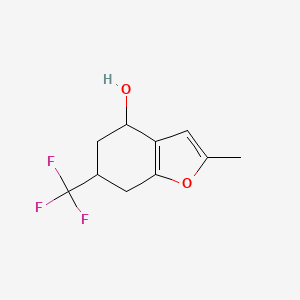
![Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13020379.png)
